Home > Products > Screening Compounds P6883 > 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine -

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

Catalog Number: EVT-8120902
CAS Number:
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound can be classified as a quinazoline derivative with a morpholine substituent. Quinazolines are bicyclic aromatic compounds that contain a fused benzene and pyrimidine ring. Morpholines are six-membered heterocycles containing one oxygen and one nitrogen atom.

Synthesis Analysis

The synthesis of 4-(2-(tert-butyl)quinazolin-4-yl)morpholine involves several steps, typically starting from readily available precursors. While specific details on the synthesis of this exact compound were not found in the search results, analogous compounds suggest common methodologies:

  1. Formation of Quinazoline Core:
    • The initial step often involves the condensation of anthranilic acid or its derivatives with appropriate aldehydes or isocyanates under acidic conditions to form the quinazoline framework.
    • For example, using p-toluenesulfonic acid as a catalyst can enhance yields during the synthesis of quinazolines from anthranilamide derivatives .
  2. Introduction of tert-Butyl Group:
    • The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of bases such as potassium carbonate or sodium hydride.
  3. Morpholine Attachment:
    • The morpholine ring can be introduced through nucleophilic substitution reactions where morpholine reacts with an activated halide or sulfonate derivative of the quinazoline .

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (reflux conditions) to facilitate the formation of desired products.
  • Solvents: Common solvents include acetonitrile, ethanol, or DMSO depending on the solubility and reactivity of starting materials.
Molecular Structure Analysis

The molecular structure of 4-(2-(tert-butyl)quinazolin-4-yl)morpholine can be described based on its components:

  • Quinazoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Morpholine Ring: A saturated six-membered ring containing one nitrogen atom and one oxygen atom.
  • tert-Butyl Group: A branched alkyl group that influences the compound's lipophilicity and steric properties.

Relevant Data

  • Molecular formula: C14_{14}H18_{18}N2_{2}O
  • Molecular weight: Approximately 234.31 g/mol

The structural integrity can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and spatial arrangement .

Chemical Reactions Analysis

The chemical reactivity of 4-(2-(tert-butyl)quinazolin-4-yl)morpholine can be explored through various types of reactions:

  1. Nucleophilic Substitution: The nitrogen in the morpholine ring can act as a nucleophile in reactions with electrophiles.
  2. Acid-Catalyzed Reactions: Quinazolines often participate in electrophilic aromatic substitution due to their electron-rich nature.
  3. Hydrogen Bonding Interactions: The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding, affecting solubility and interaction with biological targets .

Technical Details

Parameters such as reaction time, temperature, and solvent choice are critical for optimizing yields and selectivity in these reactions.

Mechanism of Action

The mechanism of action for compounds like 4-(2-(tert-butyl)quinazolin-4-yl)morpholine typically involves interaction with specific biological targets:

  1. Inhibition of Enzymes: Quinazoline derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
  2. Modulation of Receptors: They may also act on various receptors influencing signaling pathways related to cell growth and apoptosis.

Relevant Data

Studies indicate that structural modifications on quinazolines can significantly alter their binding affinity and selectivity towards target proteins .

Physical and Chemical Properties Analysis

The physical properties of 4-(2-(tert-butyl)quinazolin-4-yl)morpholine include:

  • Appearance: Likely a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water due to hydrophobic tert-butyl group.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in both the quinazoline and morpholine structures.
Applications

The applications of 4-(2-(tert-butyl)quinazolin-4-yl)morpholine are primarily in medicinal chemistry:

  1. Anticancer Agents: Due to their ability to inhibit specific kinases involved in tumor growth.
  2. Antimicrobial Activity: Some quinazoline derivatives exhibit antibacterial properties.
  3. Pharmacological Research: Used as a scaffold for developing new drugs targeting various diseases.
Introduction to Quinazoline-Morpholine Hybrid Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have traversed a remarkable trajectory in pharmaceutical development since their initial investigation in the mid-19th century. The foundational work of Griess in 1869 marked the first synthesis of a 2-cyano-quinazolin-4-one derivative, establishing early synthetic routes to this heterocyclic system [4]. Throughout the 20th century, methodical refinements in quinazoline synthesis expanded accessible derivatives, with the Morgan technique (utilizing 2-acetamidobenzoic acid and aromatic amines) and transition metal-catalyzed approaches significantly broadening structural diversity [4]. The therapeutic potential of quinazolines became unequivocally established with the approval of gefinitib (2003) and erlotinib (2004) as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer [4] [10]. These agents validated the 4-anilinoquinazoline pharmacophore as a privileged kinase-binding motif capable of occupying the adenine binding pocket of kinase domains.

The subsequent development of afatinib (2013) and dacomitinib (2018) further demonstrated the adaptability of the quinazoline core to irreversible inhibition strategies through Michael acceptor groups. Parallel to these kinase-targeted agents, idelalisib (2014) emerged as a landmark quinazolinone-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for hematological malignancies, showcasing the scaffold's versatility beyond tyrosine kinases [1] [10]. The structural evolution of quinazoline drugs reveals consistent optimization principles: strategic substitution at C-2 and C-4 profoundly influences target specificity and pharmacokinetic behavior. The introduction of lipophilic groups at C-2 enhances binding pocket occupancy, while nitrogen-containing heterocycles at C-4, particularly morpholine, improve aqueous solubility and influence metabolic stability [4] [10]. This historical context provides the foundation for contemporary hybrid designs like 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine.

Table 1: Evolution of Clinically Significant Quinazoline-Based Therapeutics

Compound (Approval Year)Molecular TargetTherapeutic ApplicationKey Structural Features
Gefitinib (2003)EGFR tyrosine kinaseNon-small cell lung cancer4-anilinoquinazoline with morpholinoethoxy side chain
Erlotinib (2004)EGFR tyrosine kinaseNon-small cell lung cancer, pancreatic cancer4-anilinoquinazoline with ethynyl aniline
Afatinib (2013)EGFR/HER2 tyrosine kinaseNon-small cell lung cancer4-(dimethylamino)but-2-enamide quinazoline (irreversible inhibitor)
Idelalisib (2014)PI3Kδ kinaseChronic lymphocytic leukemia, lymphomaPurine-substituted quinazolinone core
Dacomitinib (2018)Pan-HER tyrosine kinaseNon-small cell lung cancer4-anilinoquinazoline with acrylamide moiety

Rationale for Morpholine Integration in Heterocyclic Drug Design

The incorporation of morpholine (1-oxa-4-azacyclohexane) into bioactive molecules addresses multiple pharmacological challenges simultaneously. Morpholine's semi-polar nature (log P ~ -0.44) and capacity for hydrogen bonding confer favorable physicochemical properties to lipophilic scaffolds, enhancing aqueous solubility critical for oral bioavailability [7] [8]. Computational analyses demonstrate that morpholine substitution typically reduces cLogP by 0.5-1.5 units compared to phenyl or alkyl substituents, directly addressing excessive lipophilicity—a common cause of attrition in drug development [3] [7]. Furthermore, the morpholine ring exhibits moderate metabolic stability, resisting rapid oxidative degradation while remaining susceptible to gradual oxidation, thereby avoiding extreme pharmacokinetic profiles associated with either highly labile or completely inert substituents [8]. This balanced metabolic profile enables predictable in vivo clearance rates, facilitating dose regimen optimization.

Beyond physicochemical modulation, morpholine directly participates in critical binding interactions with biological targets. The oxygen atom serves as a hydrogen bond acceptor, while the protonated nitrogen (under physiological conditions) functions as a hydrogen bond donor, enabling complementary interactions with enzyme active sites. In kinase inhibitors, morpholine frequently occupies the solvent-exposed region adjacent to the ATP-binding cleft, forming stabilizing hydrogen bonds with catalytic residues [8] [10]. The conformational flexibility of the chair-to-chair inversion (energy barrier ~10-12 kcal/mol) allows morpholine-containing compounds to adapt to binding site geometries, enhancing target engagement. This adaptability is particularly valuable in designing inhibitors for structurally diverse kinase isoforms [8]. Crucially, morpholine integration into the quinazoline scaffold at the C-4 position replaces traditional anilino substituents, mitigating metabolic vulnerabilities associated with aniline oxidation while preserving key hydrogen-bonding capabilities [4] [8].

Table 2: Physicochemical and Pharmacokinetic Contributions of Morpholine Substituents

PropertyImpact of Morpholine IntegrationStructural Basis
Aqueous SolubilityIncrease of 1.5-3 fold compared to lipophilic analogsHydrogen-bonding capacity and reduced crystal lattice energy
Lipophilicity (cLogP)Reduction by 0.5-1.5 unitsReplacement of aromatic/alkyl groups with heterocycle containing oxygen
Metabolic StabilityModerate clearance (avoiding extremes)Resistance to CYP450-mediated oxidation (non-aromatic) yet gradual N-oxidation possible
Target BindingEnhanced hydrogen bonding networkOxygen (H-bond acceptor) and protonated nitrogen (H-bond donor) at physiological pH
Conformational FlexibilityAdaptive binding to diverse targetsChair-to-chair inversion with manageable energy barrier (~12 kcal/mol)

Therapeutic Relevance of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine in Multitarget Pharmacology

The strategic combination of quinazoline, tert-butyl, and morpholine components creates a hybrid scaffold with compelling potential for multitarget pharmacology. Quinazoline derivatives demonstrate intrinsic affinity for ATP-binding sites across diverse kinase families, including receptor tyrosine kinases (EGFR, VEGFR) and lipid kinases (PI3K) [1] [4] [10]. The addition of the tert-butyl group at the C-2 position introduces significant steric bulk (van der Waals volume ~98 ų) that profoundly influences binding pocket occupancy. This bulky substituent extends into hydrophobic regions adjacent to the ATP cleft, enhancing affinity and potentially conferring selectivity by exploiting differential pocket sizes among kinase isoforms [1] [5]. The morpholine moiety at C-4 simultaneously addresses solubility limitations inherent to highly lipophilic kinase inhibitors while providing hydrogen-bonding functionality to engage polar residues in the solvent-accessible region.

This molecular architecture aligns with emerging paradigms in targeted cancer therapy where single-target agents often face limitations due to compensatory pathway activation. Hybrid scaffolds like 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine offer intrinsic potential for multi-kinase inhibition profiles [1] [5]. Contemporary medicinal chemistry research demonstrates that such hybrids can be rationally designed to concurrently inhibit complementary oncogenic pathways—such as simultaneously targeting PI3K signaling and histone deacetylase (HDAC) activity—to overcome resistance mechanisms and enhance therapeutic efficacy [1] [5]. Molecular modeling analyses of analogous compounds reveal favorable binding geometries with both kinase and epigenetic targets, facilitated by the conformational flexibility of the morpholine-quinazoline linkage [1] [10]. The tert-butyl group further contributes to metabolic stability by shielding adjacent reactive sites from oxidative metabolism, extending plasma half-life [5] [10]. These combined attributes position this scaffold as a versatile foundation for developing next-generation multitarget agents.

Table 3: Key Molecular Features of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine and Pharmacological Implications

Molecular FeatureStructural PropertyPharmacological Significance
Quinazoline CorePlanar, aromatic bicyclic systemATP-mimetic binding to kinase catalytic domains
C-2 tert-Butyl GroupHighly lipophilic steric bulk (103 ų volume)Enhanced hydrophobic pocket occupancy; increased target affinity; metabolic stabilization through steric shielding
C-4 MorpholineSemi-polar heterocycle with H-bond donor/acceptorImproved aqueous solubility; hydrogen bonding with catalytic residues; optimal metabolic stability profile
Molecular HybridizationIntegrated pharmacophoresIntrinsic potential for multitarget activity against complementary oncogenic pathways

Scope and Objectives of Current Research on Structural and Functional Optimization

Contemporary research efforts on 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine derivatives focus on systematic structural optimization to enhance target affinity, selectivity, and drug-like properties. The primary objectives encompass three interconnected domains: linker diversification, substituent optimization, and molecular hybridization. Linker diversification explores alternative connections between the quinazoline core and the morpholine ring, evaluating methylene bridges of varying lengths (n=0-3) and heteroatom-containing chains to modulate conformational flexibility and solvent exposure [1] [5]. Research indicates that ethylene linkers optimally balance flexibility and rigidity, enabling target adaptation while maintaining defined binding geometries [1].

Substituent optimization systematically modifies positions beyond C-2 and C-4. Electrophilic substituents at C-6/C-7 of the quinazoline ring (halogens, trifluoromethyl, cyano) enhance potency through hydrophobic interactions and potential covalent binding [4] [10]. The tert-butyl group undergoes strategic replacement with alternative branched alkyls (isopropyl, neopentyl) and cycloalkyls (cyclopropyl, adamantyl) to fine-tune steric and hydrophobic parameters [5] [10]. Molecular hybridization strategies fuse additional pharmacophores—particularly hydroxamic acids or benzimidazoles—to transform the scaffold into dual-targeting agents. For instance, conjugation with hydroxamic acid creates derivatives capable of simultaneous kinase and HDAC inhibition, leveraging synergistic anticancer effects [1] [5]. Such hybrids demonstrate improved efficacy in mutant and resistant cancer cell lines compared to single-target agents [1].

Analytical characterization of these optimized derivatives employs advanced techniques including high-resolution NMR for conformational analysis, HPLC-UV/MS for metabolic stability assessment in microsomal models, and X-ray crystallography for target complex visualization [1] [10]. Computational approaches complement experimental studies, utilizing molecular dynamics simulations to probe binding stability and free energy calculations (MM-PBSA/GBSA) to quantify affinity contributions of specific substituents [1] [5]. These integrated research objectives aim to transform the foundational 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine scaffold into clinically viable candidates with enhanced therapeutic profiles against complex diseases, particularly multidrug-resistant cancers. The ongoing optimization represents a convergence of traditional medicinal chemistry with contemporary computational and structural biology approaches to advance this hybrid pharmacophore toward therapeutic application.

Properties

Product Name

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

IUPAC Name

4-(2-tert-butylquinazolin-4-yl)morpholine

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

InChI

InChI=1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3

InChI Key

QKEXILUDHKJXTO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.